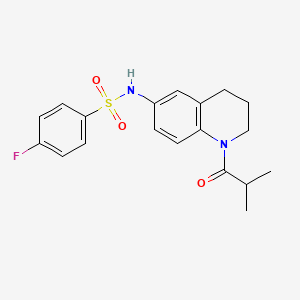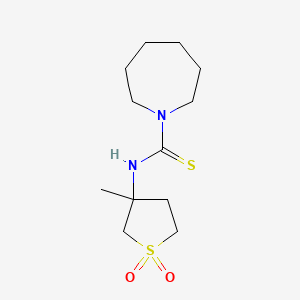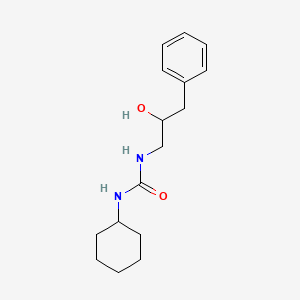
1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of 1-Cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea consists of 16 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The average mass is 260.375 Da and the monoisotopic mass is 260.188873 Da .Physical And Chemical Properties Analysis
The molecular weight of this compound is 276.38. The average mass is 260.375 Da and the monoisotopic mass is 260.188873 Da .Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
CDU acts as an inhibitor of sEH, an enzyme involved in the metabolism of epoxides. By inhibiting sEH, CDU enhances the stability and bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which play crucial roles in regulating blood pressure and inflammation . Researchers are exploring CDU’s potential therapeutic applications in cardiovascular diseases, hypertension, and inflammation-related conditions.
Prodrug Characteristics
Microsomal metabolism of CDU results in the formation of 12-(3-cyclohexyl-ure-ido)-dodecanoic acid, which is an excellent sEH inhibitor with significantly higher solubility. This transformation suggests that CDU may act as a prodrug, converting into an active compound in vivo. Understanding its prodrug properties can guide drug design and optimization .
Chiral Stationary Phases
1,3,5-Triazine derivatives, including CDU, find applications as chiral stationary phases in chromatography. Researchers use them to separate enantiomers and determine enantiomeric excess by NMR spectroscopy. These applications are essential in pharmaceutical and chemical analysis .
Biological Activity Screening
Given CDU’s unique structure, it’s worth screening its biological activity against various targets. Researchers can assess its effects on enzymes, receptors, and cellular pathways to uncover novel applications in drug discovery and development.
properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c19-15(11-13-7-3-1-4-8-13)12-17-16(20)18-14-9-5-2-6-10-14/h1,3-4,7-8,14-15,19H,2,5-6,9-12H2,(H2,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQFAFWKIPPGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(CC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

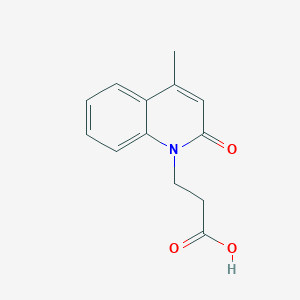
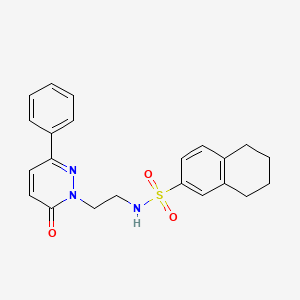
![4-[(Pyrimidin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2387533.png)

![1-[(2-Fluoro-4-methylphenyl)sulfonyl]propan-2-one](/img/structure/B2387535.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2387537.png)

![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2387541.png)
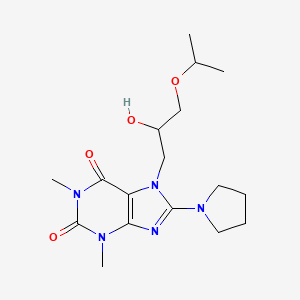

![2-Methyl-7-[(4-nitrophenyl)methoxy]-3-phenylchromen-4-one](/img/structure/B2387545.png)
